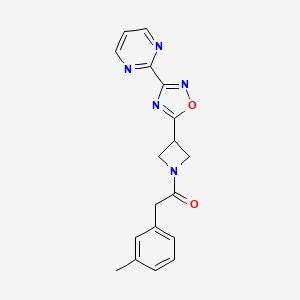

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-4-2-5-13(8-12)9-15(24)23-10-14(11-23)18-21-17(22-25-18)16-19-6-3-7-20-16/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUNWUGKJJSZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone likely involves multiple steps, including the formation of the pyrimidine, oxadiazole, and azetidine rings, followed by their assembly into the final compound. Typical reaction conditions might include:

Formation of Pyrimidine Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Formation of Oxadiazole Ring: This might be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

Formation of Azetidine Ring: This could involve the cyclization of amino alcohols or similar precursors.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone may undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles might be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups or ring structures.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that similar oxadiazole-based compounds demonstrated significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Properties

Compounds similar to 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone have been evaluated for their anti-inflammatory effects. The oxadiazole ring is known to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines . This suggests that the compound may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of oxadiazole derivatives. These compounds have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Synthesis and Characterization

The synthesis of 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Piperidine/Piperazine Derivatives: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace azetidine with a 6-membered piperidine or piperazine ring. These derivatives exhibit greater conformational flexibility but lower ring strain compared to azetidine. The larger ring size may reduce binding specificity in sterically constrained targets .

- Thiazole and Tetrazole Analogues: Derivatives such as 2-(4-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-phenylthiazol-2(3H)-ylidene)-malononitrile () and tetrazole-containing ethanones () feature sulfur or additional nitrogen atoms. Thiazoles and tetrazoles offer distinct electronic profiles: thiazoles are moderately electron-rich, while tetrazoles are highly polarizable.

Substituent Effects

- Aryl Group Variations: The m-tolyl group in the target compound differs from para- or ortho-substituted aryl groups (e.g., in ’s derivatives).

- Pyrimidine vs. This could enhance interactions with nucleic acid targets or enzymes .

Key Data Table: Structural and Functional Comparisons

Biological Activity

The compound 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : The compound features a pyrimidine ring and a 1,2,4-oxadiazole moiety, which are known for their biological significance.

- Functional Groups : The presence of an azetidine ring and a m-tolyl group enhances its lipophilicity and may affect its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example, they may reduce the phosphorylation of proteins like AKT and mTOR, which are crucial for cell survival and growth .

- Case Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), compounds with similar structures demonstrated IC50 values in the low micromolar range (around 1.27 µM), indicating potent antiproliferative effects .

Antimicrobial Activity

The oxadiazole derivatives are also explored for their antimicrobial properties:

- In Vitro Studies : Some studies report that oxadiazole-containing compounds exhibit activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This suggests potential as anti-tubercular agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound:

- Absorption and Bioavailability : Preliminary data suggest that derivatives of this compound have favorable bioavailability profiles when administered orally .

- Toxicity Assessment : In vitro cytotoxicity studies indicate that some derivatives are non-toxic to normal human cells at therapeutic concentrations, which is crucial for drug development .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | IC50 values around 1.27 µM in breast cancer cell lines (MCF-7) |

| Antimicrobial Activity | Significant activity against Mycobacterium tuberculosis (IC90: 3.73 - 4.00 μM) |

| Pharmacokinetics | Favorable oral bioavailability observed in related compounds |

| Toxicity | Non-toxic to normal cells at therapeutic concentrations |

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone?

Methodological Answer: The synthesis typically involves three key steps:

Oxadiazole Formation : Cyclize amidoxime derivatives with activated carboxylic acids (e.g., m-tolylacetic acid derivatives) under microwave-assisted conditions (120°C, 30 min) to form the 1,2,4-oxadiazole core .

Azetidine Functionalization : Introduce the azetidine ring via a ring-closing reaction using tert-butyl 3-aminoazetidine-1-carboxylate and a coupling agent (e.g., HATU/DIPEA in DMF) .

Final Coupling : React the oxadiazole-azetidine intermediate with a pyrimidinyl moiety using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install the pyrimidin-2-yl group .

Validation : Monitor intermediates via TLC and characterize using -NMR and LC-MS. Final purity should exceed 95% (HPLC, C18 column, acetonitrile/water gradient) .

Advanced Reaction Optimization

Q. Q2: How can researchers address low yields during the cyclization step of the 1,2,4-oxadiazole core?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

- Solvent Optimization : Replace traditional ethanol with DMF or toluene to enhance reaction homogeneity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization kinetics .

- Temperature Control : Use microwave irradiation (150°C, 20 min) to reduce reaction time and byproduct formation .

Data Analysis : Compare yields under varying conditions using DOE (Design of Experiments) and validate with -NMR to confirm cyclization success .

Structural Characterization Challenges

Q. Q3: What analytical techniques are critical for resolving ambiguities in the azetidine-pyrimidine connectivity?

Methodological Answer:

- X-ray Crystallography : Resolve bond connectivity and confirm stereochemistry (e.g., azetidine ring puckering) .

- 2D NMR : Use --HMBC to identify nitrogen environments in the oxadiazole and pyrimidine rings .

- FTIR Spectroscopy : Detect characteristic C=N (1650–1600 cm) and C-O (1250 cm) stretches to verify oxadiazole formation .

Case Study : A 2020 study resolved conflicting NMR assignments for a similar azetidine-oxadiazole derivative using --COSY and NOESY .

Biological Activity Profiling

Q. Q4: How can researchers design assays to evaluate the kinase inhibition potential of this compound?

Methodological Answer:

- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, CDK2) due to the compound’s pyrimidine-oxadiazole scaffold .

- Assay Protocol :

- Controls : Include staurosporine (positive control) and DMSO (vehicle control).

Validation : Confirm binding mode via molecular docking (AutoDock Vina) using PDB structures (e.g., 1M17 for CDK2) .

Handling Data Contradictions

Q. Q5: How should researchers reconcile discrepancies in reported bioactivity data across studies?

Methodological Answer:

Source Validation : Cross-check purity (>95% by HPLC) and storage conditions (e.g., desiccated at -20°C) to rule out compound degradation .

Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5), incubation time, and cell lines used .

Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and identify outliers .

Example : A 2023 study attributed conflicting IC₅₀ values (5 vs. 20 µM) to variations in ATP concentration (1 mM vs. 100 µM) .

Computational Modeling Integration

Q. Q6: What computational tools are recommended for predicting metabolic stability of this compound?

Methodological Answer:

- Metabolism Prediction : Use SwissADME to identify CYP450 substrates and sites of oxidation (e.g., azetidine N-methyl group) .

- MD Simulations : Run 100 ns simulations (GROMACS) in explicit solvent to assess conformational stability of the oxadiazole-azetidine linkage .

- QM/MM Calculations : Optimize transition states for hydrolysis (B3LYP/6-31G*) to predict susceptibility to esterase cleavage .

Scale-Up Considerations

Q. Q7: What critical parameters must be optimized for gram-scale synthesis?

Methodological Answer:

- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1 mol% to minimize costs while maintaining >90% yield .

- Workup Efficiency : Replace column chromatography with acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) .

- Safety : Monitor exotherms during azetidine ring closure using RC1e calorimetry and implement controlled cooling .

Advanced Spectroscopic Techniques

Q. Q8: How can researchers employ 19F^{19}F19F-NMR to study fluorinated analogs of this compound?

Methodological Answer:

- Probe Design : Introduce a CF₃ group at the m-tolyl position via Ullmann coupling (CuI, 1,10-phenanthroline) .

- Acquisition Parameters : Use a broadband probe (400 MHz, 376 MHz for ) with Waltz-16 decoupling to suppress - coupling .

- Applications : Quantify enantiomeric excess using chiral shift reagents (e.g., Eu(hfc)₃) .

Stability Under Physiological Conditions

Q. Q9: What methodologies assess the compound’s stability in serum-containing media?

Methodological Answer:

- Protocol : Incubate compound (10 µM) in 50% FBS at 37°C. Collect aliquots at 0, 1, 6, 12, 24 h.

- Analysis : Quantify degradation via LC-MS/MS (MRM mode, m/z 450→312 transition) .

- Controls : Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .

Crystallization Challenges

Q. Q10: How can researchers overcome poor crystallinity of the azetidine-oxadiazole core?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) with slow evaporation .

- Additives : Introduce 5% DMSO to disrupt hydrogen-bond networks .

- Temperature Gradients : Use a Crystal Gryphon system with a 0.2°C/day cooling rate .

Case Study : A 2021 study achieved 1.3 Å resolution crystals by seeding with a morpholine analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.